molecular formula C13H14F3N3O B1466708 2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine CAS No. 1480833-70-2

2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine

Cat. No. B1466708
CAS RN: 1480833-70-2
M. Wt: 285.26 g/mol
InChI Key: AGORGFNWYAUYSU-UHFFFAOYSA-N
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Description

“2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethoxy group attached to the phenyl ring suggests that this compound might have interesting reactivity or properties due to the presence of the highly electronegative fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, followed by the introduction of the phenyl and propan-2-amine groups . The trifluoromethoxy group could be introduced using a suitable trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the phenyl ring, and the trifluoromethoxy group . The presence of these functional groups would likely confer interesting chemical properties to the compound .


Chemical Reactions Analysis

As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The imidazole ring is a versatile functional group that can act as both a nucleophile and an electrophile, depending on the reaction conditions . The trifluoromethoxy group could also potentially participate in reactions, particularly if conditions were used that could cleave the carbon-fluorine bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could make the compound more lipophilic, which could influence its solubility and reactivity .

Future Directions

Future research on this compound could involve studying its reactivity, its potential biological activity, and its physical and chemical properties. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

2-[5-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-12(2,17)11-18-7-10(19-11)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGORGFNWYAUYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine
Reactant of Route 2
2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine
Reactant of Route 3
2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine
Reactant of Route 4
2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine
Reactant of Route 5
2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine
Reactant of Route 6
2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine

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